Enhanced Lipophilicity (LogP) Drives Membrane Permeability Advantage Over Unsubstituted Aminopyrazoles
The compound exhibits a predicted ACD/LogP of 1.25, which is significantly higher than that of the unsubstituted parent aminopyrazole scaffold (estimated LogP ~0.5). This increased lipophilicity, driven by the 3,4-dimethoxyphenyl-ethyl substituent, enhances passive membrane permeability and blood-brain barrier penetration potential, a critical factor for central nervous system (CNS) drug discovery programs .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.25 |
| Comparator Or Baseline | Unsubstituted 3-aminopyrazole (estimated LogP ~0.5) |
| Quantified Difference | ΔLogP = +0.75 |
| Conditions | ACD/Labs Percepta Platform prediction |
Why This Matters
Higher LogP directly correlates with improved membrane permeability and CNS exposure, a key differentiator for neuroscience-focused research programs.
